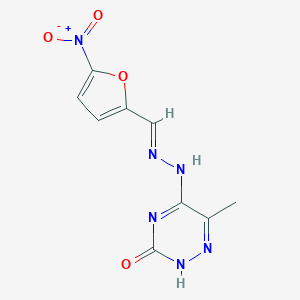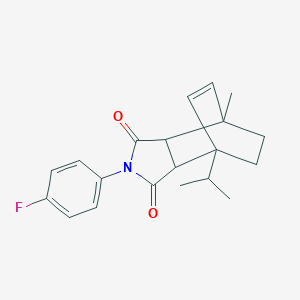
5-Nitro-2-furaldehyde (6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Nitro-2-furaldehyde (6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone, also known as NFOH, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. NFOH is a hydrazone derivative that has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in lab experiments. In
Mécanisme D'action
The mechanism of action of 5-Nitro-2-furaldehyde (6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone is not well understood. However, it has been suggested that 5-Nitro-2-furaldehyde (6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone may act by inhibiting the growth of microorganisms by interfering with their metabolic processes. It has also been suggested that 5-Nitro-2-furaldehyde (6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone may act as a chelating agent, binding to metal ions and preventing them from reacting with other compounds.
Biochemical and Physiological Effects:
5-Nitro-2-furaldehyde (6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone has been shown to have both biochemical and physiological effects. It has been shown to inhibit the growth of microorganisms by affecting their metabolic processes. Additionally, 5-Nitro-2-furaldehyde (6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone has been shown to have antioxidant properties, which may be beneficial for preventing oxidative stress in the body.
Avantages Et Limitations Des Expériences En Laboratoire
5-Nitro-2-furaldehyde (6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone has several advantages and limitations when used in lab experiments. One advantage is that it is relatively easy to synthesize and is stable under normal laboratory conditions. However, one limitation is that it may not be suitable for certain types of experiments due to its potential toxicity.
Orientations Futures
There are several future directions for research on 5-Nitro-2-furaldehyde (6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone. One area of research could be to further investigate its mechanism of action and potential applications as an antimicrobial agent or corrosion inhibitor. Additionally, further research could be done to investigate its potential applications in the field of medicine, particularly as an antioxidant. Finally, further studies could be done to investigate the potential toxicity of 5-Nitro-2-furaldehyde (6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone and its effects on human health.
Méthodes De Synthèse
The synthesis of 5-Nitro-2-furaldehyde (6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone can be achieved by different methods. One of the most commonly used methods is the reaction of 5-nitro-2-furaldehyde with 6-methyl-3-oxo-2,3-dihydro-1,2,4-triazine-5-carbohydrazide in the presence of acetic acid. The reaction leads to the formation of 5-Nitro-2-furaldehyde (6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone as a yellow solid with a melting point of 230-232°C.
Applications De Recherche Scientifique
5-Nitro-2-furaldehyde (6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone has been studied for its potential applications in various fields of science. It has been shown to exhibit antimicrobial activity against a variety of microorganisms, including bacteria and fungi. 5-Nitro-2-furaldehyde (6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone has also been studied for its potential application as a corrosion inhibitor for metals. Additionally, it has been shown to have antioxidant properties and may have potential applications in the field of medicine.
Propriétés
Formule moléculaire |
C9H8N6O4 |
|---|---|
Poids moléculaire |
264.2 g/mol |
Nom IUPAC |
6-methyl-5-[(2E)-2-[(5-nitrofuran-2-yl)methylidene]hydrazinyl]-2H-1,2,4-triazin-3-one |
InChI |
InChI=1S/C9H8N6O4/c1-5-8(11-9(16)14-12-5)13-10-4-6-2-3-7(19-6)15(17)18/h2-4H,1H3,(H2,11,13,14,16)/b10-4+ |
Clé InChI |
VGARCXWJSQBJIW-ONNFQVAWSA-N |
SMILES isomérique |
CC1=NNC(=O)N=C1N/N=C/C2=CC=C(O2)[N+](=O)[O-] |
SMILES |
CC1=NNC(=O)N=C1NN=CC2=CC=C(O2)[N+](=O)[O-] |
SMILES canonique |
CC1=NNC(=O)N=C1NN=CC2=CC=C(O2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(2-ethylbutanoyl)-8-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinoline](/img/structure/B241137.png)

![6-[1-(3-ethoxy-4-hydroxyphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]hexanoic acid](/img/structure/B241144.png)



![5-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-6-methyl-1,2,4-triazin-3(2H)-one](/img/structure/B241164.png)
![N'-[(1,1-dioxidotetrahydro-3-thienyl)acetyl]-2-(4-methoxyphenoxy)acetohydrazide](/img/structure/B241166.png)
![2-(3,5-dimethylphenoxy)-N'-[2-(1,1-dioxothiolan-3-yl)acetyl]propanehydrazide](/img/structure/B241167.png)
![1-[(2-Nitrophenoxy)acetyl]-4-(2-pyridin-2-ylethyl)piperazine](/img/structure/B241170.png)

![N-[(5-bromo-2-furyl)methylene]tetrahydro-3-thiophenamine 1,1-dioxide](/img/structure/B241174.png)

![Methyl 2-[5-(3-nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B241177.png)